1,2-DIDEOXY-D-RIBOFURANOSE

Description

Contextualization within Deoxyribose Chemistry and Carbohydrate Mimicry

1,2-Dideoxy-D-ribofuranose holds a distinct position within the broader field of deoxyribose chemistry. Deoxyribose sugars are fundamental components of deoxyribonucleic acid (DNA), forming the backbone of the genetic material. The chemistry of deoxyribose and its analogues is central to the design and synthesis of nucleoside analogues and modified oligonucleotides. This compound, lacking hydroxyl groups at both the anomeric (C1) and C2 positions, represents a significant modification of the natural 2-deoxy-D-ribose sugar found in DNA.

This compound is a key player in carbohydrate mimicry, where synthetic molecules are designed to imitate the structure and function of natural carbohydrates. By mimicking the sugar portion of a nucleoside but lacking the base, it allows researchers to study the specific contributions of the sugar-phosphate backbone to nucleic acid structure and interactions, independent of the nucleobase. Its utility extends to its role as a precursor in the synthesis of various nucleoside analogues and modified oligonucleotides for research in gene silencing and as molecular probes. evitachem.com

Structural Significance as an Abasic Nucleoside Analogue

The primary significance of this compound lies in its identity as an abasic nucleoside analogue. nih.govresearchgate.netamerigoscientific.com In molecular biology, an abasic site, also known as an apurinic/apyrimidinic (AP) site, is a location in DNA or RNA where the nitrogenous base has been lost, either spontaneously or due to DNA damage. tandfonline.comresearchgate.net this compound serves as a stable, synthetic mimic of the sugar residue left behind at these natural AP sites. tandfonline.comresearchgate.nettandfonline.com

The incorporation of this analogue into synthetic DNA or RNA oligonucleotides is a powerful strategy for several areas of study:

DNA Repair Mechanisms: Oligonucleotides containing this compound are used as substrates to study the enzymes and pathways involved in the repair of AP sites. tandfonline.comtandfonline.com

RNA Interference (RNAi): The compound has been incorporated into small interfering RNAs (siRNAs) to probe the structural requirements of the RNAi pathway. nih.govtandfonline.com Studies have shown that introducing this compound into the 3'-overhang region of the antisense strand of an siRNA can impact its gene-silencing efficiency. nih.govtandfonline.com

The table below summarizes some of the key physicochemical properties of this compound.

| Property | Value | Source Index |

|---|---|---|

| Molecular Formula | C₅H₁₀O₃ | nih.govscbt.com |

| Molecular Weight | 118.13 g/mol | nih.govscbt.combiosynth.com |

| Appearance | White crystalline solid or liquid | evitachem.comsigmaaldrich.com |

| Boiling Point | 105 °C at 0.02 mmHg | sigmaaldrich.com |

| Solubility | Soluble in water | evitachem.com |

| CAS Number | 91121-19-6 / 91547-59-0 | nih.govsigmaaldrich.com |

Evolution of Research Perspectives on this compound

Research interest in this compound has evolved significantly over time. Initial studies focused on its chemical synthesis and its fundamental role in probing DNA structure. One early synthetic route involved a multi-step process starting from 2-deoxyribopyranose. rsc.org More practical and reliable methods were subsequently developed, such as the elimination of the nucleobase from thymidine, a readily available starting material. nih.govresearchgate.nettandfonline.com

The application of this compound has broadened from its initial use in studying DNA helix stability to more complex biochemical investigations. rsc.org Researchers soon recognized its value as a stable analogue of AP sites, which led to its widespread use in the study of DNA repair and the catalytic activity of ribozymes. tandfonline.comtandfonline.com More recently, its application has extended to the field of RNA interference, where it is used to create chemically modified siRNAs to understand the mechanism of gene silencing. nih.govtandfonline.com Beyond its use as a research probe, this compound is also recognized as a valuable building block for the synthesis of other important organic molecules, such as certain carbapenem (B1253116) antibiotics. tandfonline.comtandfonline.com This progression highlights a shift from fundamental chemical synthesis to sophisticated applications in molecular biology and therapeutic research.

The table below outlines some of the documented synthetic approaches for this compound.

| Starting Material | Key Method | Source Index |

|---|---|---|

| 2-Deoxyribopyranose | Eleven-step synthesis involving selective protection/deprotection and cyclization. | rsc.org |

| Thymidine | Elimination of the nucleobase to form a furanoid glycal, followed by hydrogenation. | nih.govresearchgate.nettandfonline.com |

| 2-Deoxy-D-ribose | Reduction reaction, though it may require an excess of ion exchange resin. | tandfonline.com |

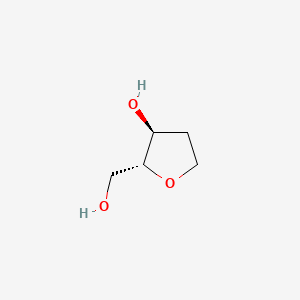

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMOSDAEGJTOIQ-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]([C@H]1O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20919665 | |

| Record name | 1,4-Anhydro-2-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91121-19-6, 91547-59-0 | |

| Record name | 1,2-Dideoxyribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091121196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dideoxyribofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091547590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydro-2-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1,2 Dideoxy D Ribofuranose and Its Chemical Analogues

Chemo-selective Synthesis from Sugar Derivatives

The chemical synthesis of 1,2-dideoxy-D-ribofuranose and its analogues relies heavily on the selective modification of readily available sugar precursors. These methods involve intricate steps of reduction, functional group manipulation, and careful control of stereochemistry.

Reduction Protocols from Ribose and Deoxyribose Precursors

Deoxygenation is a cornerstone of synthesizing dideoxy sugars. A common strategy involves the reductive displacement of a sulfonyloxy group, which is a good leaving group, from a protected sugar derivative using a hydride reagent. For instance, a practical, multi-gram scale synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, a precursor to many analogues, has been developed from D-ribose. researchgate.netresearchgate.net In this route, the primary hydroxyl group at the C-5 position is selectively activated by converting it into a sulfonyloxy ester (e.g., mesylate or tosylate). researchgate.net This activated group is then removed via reduction, with sodium borohydride (B1222165) in a solvent like DMSO being an effective and cost-efficient reagent for this deoxygenation step. researchgate.netresearchgate.net

Another key reduction protocol involves the conversion of a protected 2-deoxyribonolactone. In the synthesis of the analogue 1,2-dideoxy-beta-1-phenyl-D-ribofuranose, a protected 2-deoxyribonolactone is first treated with phenyllithium (B1222949), and the resulting intermediate is then reduced with triethylsilane in the presence of boron trifluoride etherate to selectively yield the desired β-anomer. nih.gov Reductions of open-chain aldehyde forms of sugars with reagents like sodium borohydride are also employed to create polyol intermediates for further transformations. google.com

Table 1: Selected Reduction Protocols in Deoxyribofuranose Synthesis

| Precursor Type | Key Reagents | Transformation | Reference |

|---|---|---|---|

| 5-O-Sulfonyloxy-ribofuranoside | Sodium Borohydride (NaBH4) | Reductive displacement of sulfonyloxy group to form a 5-deoxy sugar. | researchgate.netresearchgate.net |

| Protected 2-deoxyribonolactone | Triethylsilane / Boron Trifluoride Etherate | Reduction of a hemiketal to selectively form the β-anomer of a 1,2-dideoxy sugar. | nih.gov |

| Protected D-Ribose (open-chain aldehyde form) | Sodium Borohydride (NaBH4) | Reduction of the aldehyde to a primary alcohol, forming a tetrol intermediate. | google.com |

Multi-step Organic Synthesis from Simpler Carbohydrate Building Blocks

Constructing this compound often requires multi-step sequences starting from more common carbohydrates. A practical and reliable method has been developed to synthesize this compound, also known as dR(H), through the elimination of the nucleobase from thymidine. researchgate.netnih.gov

Table 2: Overview of Multi-step Synthetic Routes

| Starting Material | Target Compound/Analogue | Key Synthetic Steps | Reference |

|---|---|---|---|

| Thymidine | This compound | Elimination of the nucleobase. | researchgate.netnih.gov |

| 2-Deoxy-D-ribose | 1,2-dideoxy-beta-1-phenyl-D-ribofuranose | Lactonization, phenyllithium addition, stereoselective reduction. | nih.gov |

| D-Ribose | 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose | Protection, C-5 deoxygenation via sulfonate, hydrolysis, acetylation. | researchgate.net |

| 2-Deoxyribopyranose | 1,2-dideoxy-1-(3-pyridyl)-D-ribofuranose | An eleven-step sequence involving selective protection and cyclization. | rsc.org |

Regioselective Protection and Deprotection Strategies in this compound Synthesis

The selective protection and deprotection of hydroxyl groups are critical for directing reactions to the desired positions on the sugar ring. A variety of protecting groups are employed to differentiate the hydroxyls at the C-3 and C-5 positions of this compound precursors. Bulky groups like dimethoxytrityl (DMTr) are often used for the selective protection of the primary 5'-hydroxyl group. researchgate.netresearchgate.net Other common protecting groups include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), and acyl groups like benzoyl or acetyl. beilstein-journals.orgcsic.es

Regioselective deprotection is equally important. A notable example is the use of tin(IV) chloride (SnCl₄) as a reagent for the regio- and stereoselective deprotection of perbenzylated 1-O-methyl-5-deoxyribofuranosides. beilstein-journals.orgd-nb.info This method allows for the selective cleavage of the 2-O-benzyl group, which has been widely applied in the synthesis of 2-O-substituted nucleosides. beilstein-journals.orgd-nb.info The development of such selective deprotection methods is vital for creating versatile intermediates for the synthesis of complex nucleoside analogues. beilstein-journals.orgd-nb.info Enzyme-mediated approaches also offer exceptional regioselectivity for acylation and deacylation reactions, which will be discussed in section 2.2.1. researchgate.net

Table 3: Protecting Groups and Regioselective Deprotection

| Protecting Group | Typical Position | Deprotection Reagent/Method | Selectivity | Reference |

|---|---|---|---|---|

| Dimethoxytrityl (DMTr) | 5'-OH | Mild Acid (e.g., Dichloroacetic acid) | Selective for primary hydroxyls. | researchgate.netresearchgate.net |

| 2,4-Dichlorobenzyl | 2'-OH | Tin(IV) Chloride (SnCl4) | Regioselective cleavage in the presence of other benzyl (B1604629) ethers. | beilstein-journals.orgd-nb.info |

| Acetyl / Acyl groups | Various OH | Enzymes (e.g., Lipases) | Highly regioselective deacylation at specific positions. | researchgate.netconicet.gov.ar |

| tert-Butyldimethylsilyl (TBDMS) | Various OH | Fluoride source (e.g., TBAF) | Cleavage of silyl ethers. | csic.es |

Control of Stereochemistry and Anomeric Configuration

Controlling the stereochemistry at the anomeric center (C-1) is paramount in carbohydrate synthesis, particularly for producing biologically active nucleoside analogues which typically require the β-configuration. One of the most powerful strategies to achieve this is through anchimeric assistance, or neighboring group participation. nih.gov When a protecting group like benzoyl is placed at the C-2 position of the sugar, it can participate in the reaction at C-1. nih.gov It forms a cyclic intermediate that effectively blocks the α-face of the furanose ring, forcing incoming nucleophiles to attack from the β-face, resulting in the selective formation of the β-anomer. nih.gov

The choice of reagents can also dictate stereochemical outcomes. For example, the reduction of a lactol intermediate with a combination of triethylsilane and boron trifluoride etherate was found to selectively produce the β-anomer of a 1,2-dideoxy-1-phenyl-D-ribofuranose. nih.gov Furthermore, glycosylation reactions can proceed through various mechanisms, including Sₙ2-like pathways. The activation of furanosyl hemiacetals can lead to equilibrating anomeric intermediates that undergo Sₙ2-like displacement, allowing for the synthesis of specific stereoisomers, such as 1',2'-cis-nucleoside analogues. researchgate.net The interplay between kinetic and thermodynamic control is also a key factor; for instance, in the formation of glycosyl trichloroacetimidates, the β-anomer may form first as the kinetic product, but can then anomerize to the more thermodynamically stable α-anomer. mdpi.com

Biocatalytic and Chemoenzymatic Synthetic Approaches

The integration of enzymes into synthetic routes offers significant advantages in terms of selectivity, efficiency, and sustainability. These biocatalytic methods are particularly effective for transformations of carbohydrate precursors.

Enzyme-Mediated Transformations for this compound Precursors

Enzymes are widely used to achieve highly regioselective modifications of sugar molecules, which can be challenging to accomplish with traditional chemical methods. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are particularly effective for catalyzing regioselective acylation and deacylation reactions on 1,2-dideoxy-D-ribose and its precursors. researchgate.netconicet.gov.ar These enzymatic reactions can furnish selectively protected intermediates, such as 3-O-DMTr- or 5-O-DMTr-1,2-dideoxyribose, in excellent yields, providing a practical and scalable "green" method for preparing key building blocks for oligonucleotide synthesis. researchgate.netresearchgate.net

Nucleoside phosphorylases (NPs) are another class of powerful biocatalysts. They catalyze the reversible cleavage of the glycosidic bond in nucleosides in the presence of inorganic phosphate (B84403), producing a nucleobase and a sugar-1-phosphate. conicet.gov.ar This reaction can be harnessed to generate valuable intermediates like 2-deoxy-D-ribose-1-phosphate from more accessible nucleosides. conicet.gov.arresearchgate.net

More complex chemoenzymatic systems involve multi-enzyme cascades. One-pot transformations have been developed where a simple pentose, like 2-deoxy-D-ribose, is converted into a nucleoside through the sequential action of several enzymes, such as a ribokinase, a phosphopentomutase, and a nucleoside phosphorylase. researchgate.net In a sophisticated example, a six-enzyme pathway was characterized and used in a one-pot reaction to assemble the complex disaccharide core of muraymycin antibiotics, starting from UMP. nih.gov This demonstrates the power of biocatalysis to construct intricate molecular architectures from simple precursors. nih.gov Furthermore, engineered enzymes, like a glycoside-3-oxidase, can be used for regioselective oxidation at a specific carbon, followed by a stereoselective chemical reduction to afford rare sugars. rsc.org

Table 4: Enzymes in the Synthesis of this compound Precursors

| Enzyme Class | Example Enzyme | Function/Transformation | Reference |

|---|---|---|---|

| Lipase | Candida antarctica Lipase B (CAL-B) | Regioselective acylation and deacylation of hydroxyl groups. | researchgate.netconicet.gov.ar |

| Nucleoside Phosphorylase (NP) | Purine (B94841) Nucleoside Phosphorylase (PNP), Pyrimidine (B1678525) Nucleoside Phosphorylase (PyNP) | Reversible phosphorolysis of nucleosides to generate sugar-1-phosphates. | conicet.gov.arnih.gov |

| Kinase / Mutase | Ribokinase / Phosphopentomutase | Used in cascades to convert pentoses into sugar-1-phosphates for NP-mediated glycosylation. | researchgate.net |

| Oxidase | Engineered Glycoside-3-oxidase | Regioselective oxidation of a sugar hydroxyl to a ketone, enabling epimerization via reduction. | rsc.org |

| Deaminase | Adenylate deaminase | Chemoenzymatic hydrolysis used in the synthesis of nucleoside analogues. | beilstein-journals.orgd-nb.info |

One-Pot Enzymatic Cascade Reactions for Nucleoside Analogues

Enzymatic synthesis presents a powerful alternative to traditional chemical methods for producing nucleoside analogues, offering high efficiency, stereo- and regioselectivity under mild reaction conditions. nih.gov Multi-enzyme cascade reactions, often conducted in a "one-pot" setup, have emerged as an elegant strategy to synthesize these complex molecules from simple precursors. nih.govnih.gov These biocatalytic systems leverage several enzymes acting sequentially to build the target nucleoside, minimizing the need for intermediate purification steps and reducing waste. nih.gov

A common enzymatic cascade for nucleoside synthesis involves the coordinated action of a phosphopentomutase and a nucleoside phosphorylase (NP). nih.gov The phosphopentomutase first catalyzes the isomerization of a pentose-5-phosphate to the corresponding α-pentose-1-phosphate. This intermediate then serves as the sugar donor for a nucleoside phosphorylase (either a purine nucleoside phosphorylase, PNP, or a pyrimidine nucleoside phosphorylase, PyNP), which glycosylates a heterocyclic base to form the final nucleoside analogue. nih.gov Researchers have successfully applied this tandem approach for the synthesis of nucleosides from D-ribose, D-arabinose, and 2-deoxy-D-ribose. nih.gov

Another established one-pot strategy is transglycosylation, which uses two different nucleoside phosphorylases. researchgate.net In this system, one enzyme cleaves a readily available donor nucleoside, releasing a sugar-1-phosphate intermediate, which is then used by a second enzyme to glycosylate a different, often more complex, target base. researchgate.net Optimizing the reaction equilibrium can be challenging due to the opposing activities of the enzymes (one acting as a phosphorylase and the other as a synthetase). researchgate.net To circumvent this, an alternative two-step sequential method involves the enzymatic synthesis and purification of the sugar-1-phosphate, followed by its use in a subsequent reaction to generate the nucleoside analogue, a process that has been shown to produce higher yields for certain analogues. researchgate.net

Recent advancements include the development of modular, one-pot cascade systems for converting nucleosides directly into their valuable triphosphate forms (NTPs). nih.govfrontiersin.org These systems employ a series of nucleoside kinases to sequentially phosphorylate the nucleoside. nih.govfrontiersin.org The integration of a (deoxy)ATP regeneration system, using enzymes like pyruvate (B1213749) kinase, significantly improves product yields by shifting the reaction equilibrium towards the final NTP product. nih.govfrontiersin.org Such methods have proven effective for the quantitative conversion of natural and modified nucleosides. nih.gov

Table 1: Comparison of Enzymatic Strategies for Nucleoside Analogue Synthesis

| Strategy | Key Enzymes | Principle | Advantages | Challenges |

|---|---|---|---|---|

| Tandem Cascade | Phosphopentomutase, Nucleoside Phosphorylase (NP) | Isomerization of a pentose-5-phosphate to a pentose-1-phosphate, followed by glycosylation of a nucleobase. nih.gov | Builds nucleosides from simple sugars; high stereoselectivity. nih.gov | Requires phosphorylated sugar starting material. |

| One-Pot Transglycosylation | Two distinct Nucleoside Phosphorylases (e.g., PNP and PyNP) | A donor nucleoside is cleaved to provide a sugar-1-phosphate, which is then transferred to an acceptor nucleobase. researchgate.net | Uses readily available nucleosides as sugar donors. | Complex reaction equilibrium; optimization can be difficult. researchgate.net |

| Sequential Synthesis | Nucleoside Phosphorylase | Enzymatic synthesis and isolation of sugar-1-phosphate, followed by a second enzymatic reaction with the target base. researchgate.net | Can result in higher yields than one-pot transglycosylation; easier to optimize. researchgate.net | Requires an additional purification step for the intermediate. researchgate.net |

| Kinase Cascade | Nucleoside Kinases, NMP Kinase, NDP Kinase | Sequential phosphorylation of a nucleoside to its mono-, di-, and triphosphate forms. nih.govfrontiersin.org | Efficiently produces valuable NTPs; can be enhanced with an ATP regeneration system. nih.govfrontiersin.org | Requires multiple specific kinase enzymes. |

Solid-Phase Synthesis Techniques for Oligonucleotide Incorporation

Phosphoramidite (B1245037) Methodologies for this compound Integration

The integration of a this compound moiety into an oligonucleotide sequence via automated solid-phase synthesis requires its conversion into a suitable building block. nih.govresearchgate.net The universally adopted strategy is the phosphoramidite method. nih.gov This involves chemically modifying the this compound sugar into a phosphoramidite derivative, which can then be used directly in the synthesis cycle. nih.govevitachem.com

The preparation of the phosphoramidite monomer follows a standard procedure. First, the primary 5'-hydroxyl group of the sugar is protected with a 4,4'-dimethoxytrityl (DMT) group. acs.org This acid-labile group is crucial as it is removed at the beginning of each synthesis cycle to expose the 5'-OH for the next coupling reaction. idtdna.com Following DMT protection, the remaining 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite group. acs.org The resulting this compound phosphoramidite is then purified and can be installed at any desired position within an oligonucleotide sequence using a standard automated DNA/RNA synthesizer. nih.govoup.com The coupling efficiency of this modified monomer is reported to be comparable to that of standard nucleoside phosphoramidites. oup.com

Alternatively, for incorporating the abasic unit at the 3'-terminus of an oligonucleotide, a solid support pre-functionalized with this compound can be prepared. nih.govacs.org This is achieved by reacting the 3'-hydroxyl of the sugar with succinic anhydride (B1165640) and then coupling the resulting product to an amino-functionalized solid support like LCAA-CPG. nih.govacs.org

Table 2: Key Reagents in the Preparation of this compound for Solid-Phase Synthesis

| Reagent | Purpose | Chemical Group Introduced |

|---|---|---|

| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Protection of the 5'-hydroxyl group. | DMT group |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Phosphitylation of the 3'-hydroxyl group. | β-Cyanoethyl phosphoramidite |

| Succinic Anhydride | Functionalization of the 3'-hydroxyl for attachment to a solid support. | Succinate linker |

| Long Chain Alkylamine Controlled Pore Glass (LCAA-CPG) | Solid support for oligonucleotide synthesis initiation from the 3'-end. | Solid-phase anchor |

Optimization of Coupling and Deprotection Steps in Oligonucleotide Assembly

The yield and purity of synthetic oligonucleotides, particularly those containing modifications, are highly dependent on the efficiency of each step in the synthesis cycle. idtdna.com The coupling and deprotection steps are critical control points where optimization can significantly reduce the formation of impurities, such as n-1 shortmers (sequences missing one nucleotide). alfachemic.combiosearchtech.com

Coupling Step Optimization: The coupling reaction, where a phosphoramidite monomer is added to the growing oligonucleotide chain, must be rapid and near-quantitative (~99%). biosearchtech.com Key factors for optimization include:

Activators: The phosphoramidite must be activated by a weak acid. While tetrazole was historically used, activators like 5-(ethylthio)-1H-tetrazole (ETT) and dicyanoimidazole (DCI) are now common. biosearchtech.comsierrabio.com DCI is noted for its high solubility in acetonitrile (B52724), allowing for lower phosphoramidite excess and reduced coupling times. biosearchtech.com

Anhydrous Conditions: Water contamination must be minimized (<100 ppm) as it can react with the activated phosphoramidite, leading to failure of the coupling reaction and subsequent formation of n-1 deletions. alfachemic.com

Coupling Time: The time allowed for the coupling reaction is critical and is often extended for sterically demanding or less reactive monomers to ensure high efficiency. biosearchtech.com For long oligonucleotides, increasing phosphoramidite concentration can also enhance coupling efficiency. biosearchtech.com

Deprotection Step Optimization: There are two main deprotection stages: the repetitive deblocking during synthesis and the final cleavage and deprotection post-synthesis.

Deblocking (Detritylation): At the start of each cycle, the 5'-DMT group is removed with an acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. alfachemic.combiosearchtech.com Over-exposure to acid can cause depurination (cleavage of the bond linking a purine base to the sugar), which can lead to chain cleavage during the final basic deprotection. biosearchtech.com Using a milder acid like DCA or reducing the acid contact time can be beneficial, especially for longer sequences. biosearchtech.com

Final Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the phosphate backbone and the nucleobases) are removed. This is commonly achieved using concentrated ammonium (B1175870) hydroxide. alfachemic.com For sensitive modifications, milder conditions like anhydrous methylamine (B109427) may be employed to preserve the integrity of the final product. chemie-brunschwig.ch

Following the coupling step, any unreacted 5'-hydroxyl groups are permanently blocked in a "capping" step, typically using acetic anhydride and N-methylimidazole, to prevent them from reacting in subsequent cycles and forming deletion mutants. idtdna.combiosearchtech.com

Table 3: Strategies for Optimizing Oligonucleotide Synthesis Steps

| Step | Parameter | Standard Condition | Optimization Strategy | Rationale |

|---|---|---|---|---|

| Deblocking | Acid Reagent | 3% Trichloroacetic Acid (TCA) | Use 3% Dichloroacetic Acid (DCA) or reduce acid contact time. biosearchtech.com | DCA is a milder acid, reducing the risk of depurination, especially for long oligos. biosearchtech.com |

| Coupling | Activator | Tetrazole | Use 5-(ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI). biosearchtech.comsierrabio.com | ETT and DCI are more effective activators; DCI allows for reduced reagent excess. biosearchtech.com |

| Coupling | Reaction Environment | Standard Acetonitrile | Use anhydrous acetonitrile (<100 ppm water). alfachemic.com | Prevents reaction of the activated phosphoramidite with water, which would block coupling. alfachemic.com |

| Capping | Capping Cycle | Single Cap | Use a cap/ox/cap cycle for long oligos. biosearchtech.com | The second capping step helps to dry the support after the aqueous oxidation step, improving subsequent coupling. biosearchtech.com |

| Final Deprotection | Reagent | Concentrated Ammonium Hydroxide | Use milder reagents like AMA (Ammonium Hydroxide/40% Methylamine). chemie-brunschwig.ch | Reduces degradation of sensitive modified bases or linkers. |

Advanced Structural Elucidation and Conformational Analysis of 1,2 Dideoxy D Ribofuranose

High-Resolution Spectroscopic Characterization

Spectroscopic methods are powerful tools for probing the solution-state structure and dynamics of 1,2-dideoxy-D-ribofuranose. These techniques provide data on the molecule's conformational equilibrium, which is often a dynamic exchange between several low-energy shapes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ring Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for elucidating the conformational preferences of furanose rings in solution. The five-membered ring of this compound is not planar but exists in a continuous series of puckered conformations described by the concept of pseudorotation. nih.govlsbu.ac.uk This dynamic equilibrium is typically simplified into a two-state model, with the ring rapidly interconverting between two major conformational families: North (N-type) and South (S-type). nih.gov

The precise conformation is determined by analyzing the proton-proton (¹H-¹H) scalar coupling constants (J-couplings). These through-bond interactions are highly sensitive to the dihedral angles between adjacent protons, as described by the Karplus equation. By measuring the J-values for the ring protons (H2', H2'', H3, H4, H5', and H5''), one can calculate the key pseudorotational parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τₘ). rsc.orgias.ac.in

North (N-type) Conformations are generally characterized by a C3'-endo pucker (P ≈ 0° to 36°), where the C3 atom is displaced from the mean plane on the same side as the C5 atom.

South (S-type) Conformations are characterized by a C2'-endo pucker (P ≈ 144° to 180°), where the C2 atom is displaced on the same side.

For this compound, the absence of a substituent at C1 and a hydroxyl at C2 simplifies the spectrum but places emphasis on the remaining protons to define the ring's shape. The coupling constants JH2'-H3, JH2''-H3, and JH3-H4 are particularly informative for determining the N/S equilibrium. nih.gov Density functional theory (DFT) calculations are often combined with experimental NMR data to refine the conformational models. nih.govnih.gov

| Parameter | Typical Value Range (Hz) | Significance in Conformational Analysis |

|---|---|---|

| ³JH2'-H3 | 4.0 - 7.0 | Sensitive to the C2-C3 torsion angle; helps differentiate N and S puckers. |

| ³JH2''-H3 | 5.0 - 8.0 | Sensitive to the C2-C3 torsion angle; used in conjunction with ³JH2'-H3. |

| ³JH3-H4 | 2.0 - 6.0 | Crucial for determining the C3-C4 torsion angle and the overall pucker. A small value often indicates an N-type pucker. rsc.org |

| ²JH2'-H2'' | ~ -14.0 | Geminal coupling constant, less dependent on ring pucker but important for spectral assignment. |

Vibrational Spectroscopy (IR and Raman) for Structural Modes and Isomer Distribution

O-H Stretching Region (3200-3600 cm⁻¹): This region in the IR spectrum typically shows broad absorption bands due to hydrogen bonding between the hydroxyl groups at C3 and C5. The position and shape of these bands can provide information about intermolecular and intramolecular hydrogen bonding networks.

C-H Stretching Region (2800-3000 cm⁻¹): These bands correspond to the stretching vibrations of the methylene (B1212753) (CH₂) and methine (CH) groups of the furanose ring.

Fingerprint Region (below 1500 cm⁻¹): This region is complex, containing a wealth of structural information from C-O stretching, C-C stretching, and various bending and deformation modes. irb.hr Specific low-frequency modes, such as the ring breathing vibration, are particularly sensitive to the ring's puckered conformation. researchgate.netmdpi.com Differences in this region can be used to distinguish between conformational isomers. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to those that cause a change in polarizability, providing complementary information. mdpi.com

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Spectroscopic Technique |

|---|---|---|

| 3200 - 3600 | O-H stretching (hydrogen-bonded) | IR |

| 2850 - 3000 | C-H stretching (ring and exocyclic) | IR, Raman |

| 1400 - 1480 | CH₂ scissoring/bending | IR, Raman |

| 1000 - 1150 | C-O stretching (hydroxyl and ether) | IR |

| 800 - 950 | C-C stretching and ring deformation modes (Fingerprint) | Raman |

Chiroptical Spectroscopy (VCD) for Stereochemical Insights

Vibrational circular dichroism (VCD) is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule. nih.gov It provides detailed stereochemical information, including the absolute configuration and the preferred solution-state conformation. rsc.org

The VCD spectrum of this compound would exhibit a unique pattern of positive and negative bands corresponding to its vibrational modes. Since VCD signals are highly sensitive to the three-dimensional arrangement of atoms, they can effectively distinguish between diastereomers and even conformational isomers. nih.gov

The interpretation of VCD spectra relies heavily on comparison with theoretical spectra predicted by quantum mechanical calculations, typically using density functional theory (DFT). nih.gov By calculating the expected VCD spectra for different possible stereoisomers and conformers (e.g., N-type vs. S-type puckers), a best-fit match to the experimental spectrum allows for the unambiguous assignment of the molecule's absolute configuration and dominant solution structure. rsc.orgrsc.org This makes VCD a powerful tool for confirming the stereochemistry derived from synthesis or other analytical methods.

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides the most definitive and high-resolution structural information for a molecule in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional model of the electron density, and thus the atomic positions, can be generated. While data for the parent this compound may be limited, analysis of its derivatives provides critical insights into the furanose ring's intrinsic geometric properties. researchgate.net

Determination of Absolute Configuration and Ring Pucker Topologies (e.g., ²T₃, ¹T₂)

A crystal structure analysis unambiguously determines the relative and absolute configuration of all stereocenters. For this compound, this confirms the R configuration at C3 and C4. Furthermore, the analysis provides a static, high-resolution snapshot of the furanose ring's pucker.

Envelope (E) conformations: Four atoms are coplanar, and the fifth is out of the plane (e.g., ³E or E₃).

Twist (T) conformations: Two adjacent atoms are displaced on opposite sides of a plane defined by the other three atoms (e.g., ³T₂ or ²T₃). ias.ac.in

In furanose rings, common puckers include the C2'-endo (²E or ³T₂) and C3'-endo (³E or ³T₄) conformations, which correspond to the S-type and N-type conformations observed in solution by NMR, respectively. lsbu.ac.uk For example, a crystal structure of a derivative, 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose, revealed a C2-exo, C3-endo twist configuration. researchgate.net

Analysis of Torsion Angles and Molecular Geometry

The ring pucker is fundamentally defined by the five endocyclic torsion angles (τ₀ to τ₄). researchgate.netresearchgate.net X-ray diffraction provides these angles with high precision, offering a quantitative basis for the conformational description. The pseudorotation phase angle P can be calculated directly from these torsion angles, linking the solid-state structure to the dynamic behavior observed in solution. ias.ac.in

The analysis also yields precise measurements of all bond lengths and bond angles within the molecule. This data can reveal subtle structural distortions, such as the effects of substituent orientation or crystal packing forces on the molecular geometry. Comparing these solid-state parameters with those from theoretical calculations provides a rigorous validation of computational models.

| Torsion Angle | C3'-endo (N-type, ³T₂) | C2'-endo (S-type, ²T₃) |

|---|---|---|

| τ₀ (C4'-O4'-C1'-C2') | -24° | 37° |

| τ₁ (O4'-C1'-C2'-C3') | 39° | -23° |

| τ₂ (C1'-C2'-C3'-C4') | -39° | 0° |

| τ₃ (C2'-C3'-C4'-O4') | 24° | 23° |

| τ₄ (C3'-C4'-O4'-C1') | 0° | -37° |

Characterization of Crystal Packing and Intermolecular Interactions

Intermolecular hydrogen bonds are primary directing forces in the crystal structures of carbohydrates. In related compounds like substituted ribofuranose derivatives, extensive networks of hydrogen bonds involving the hydroxyl groups are observed, defining the three-dimensional architecture. researchgate.net The stability of a crystal structure is a competition between the enthalpic contributions from these strong interactions and the entropic factors associated with weaker, more deformable interactions. ed.ac.uk

Derivatization Strategies and Analogue Development Based on the 1,2 Dideoxy D Ribofuranose Scaffold

C-Nucleoside Analogues of 1,2-DIDEOXY-D-RIBOFURANOSE

C-nucleosides are analogues in which the nitrogenous base is connected to the sugar moiety via a C-C bond instead of the natural C-N glycosidic bond. This modification offers increased resistance to enzymatic cleavage and allows for the introduction of a wide array of non-natural aromatic and heteroaromatic systems, expanding the chemical space for drug discovery and biological investigation.

The synthesis of C-nucleoside mimetics based on the this compound core involves the formation of a stable carbon-carbon bond at the anomeric center. Various synthetic methodologies have been established to couple aryl and heteroaryl groups to the sugar.

One prominent strategy involves the coupling of pre-synthesized (hetero)aryl moieties with a functionalized ribosyl derivative. beilstein-journals.orgnih.gov A key approach utilizes organometallic reagents, such as lithiated aromatics or heteroaromatics, which act as nucleophiles attacking an electrophilic C1' carbon of a protected sugar precursor. For example, the synthesis of 1,2-dideoxy-1-(3-pyridyl)-D-ribofuranose has been achieved through an eleven-step process starting from 2-deoxyribopyranose. rsc.org Key steps in this synthesis include the reaction of a selectively protected D-ribose intermediate with 3-lithiopyridine, followed by a cyclization step using methanesulfonyl chloride to form the furanose ring. rsc.org

Another versatile method for creating 2-deoxy-β-C-aryl glycosides is through a Heck-type coupling reaction. This approach can directly attach an aryl group to the C-1 position of a glycal (a cyclic enol ether derivative of a sugar), followed by reduction to yield the desired 2-deoxy-C-nucleoside. rsc.org

The table below summarizes key synthetic strategies for these C-nucleoside mimetics.

| Starting Material | Key Method | Target Analogue | Reference |

| 2-Deoxyribopyranose | Reaction with 3-lithiopyridine and subsequent ring closure | 1,2-dideoxy-1-(3-pyridyl)-D-ribofuranose | rsc.org |

| Protected D-ribonolactone | Treatment with lithiated pyridine (B92270) followed by deoxygenation and reduction | Pyridine C-nucleosides | beilstein-journals.orgnih.gov |

| Ether-protected glycals | Oxidative Heck-type coupling with aryl halides, followed by reduction | 2-deoxy-β-C-aryl glycosides | rsc.org |

These synthetic routes provide access to a range of C-nucleoside analogues where the natural nucleobase is replaced by a phenyl, pyridyl, or other (hetero)aromatic ring, which can serve as probes for studying DNA helix stability and base stacking interactions. rsc.org

Once the core C-nucleoside analogue is synthesized, further functionalization can introduce chemical diversity for structure-activity relationship (SAR) studies. These reactions often leverage the existing functional groups on the sugar moiety or the attached aromatic ring. The synthetic pathways for C-nucleosides inherently involve a series of protection and deprotection steps for the hydroxyl groups on the sugar ring. rsc.org These protecting groups can be selectively removed to allow for further chemical modifications, such as esterification, etherification, or phosphorylation at the 3' and 5' positions.

Diversification of the side chain primarily focuses on the appended (hetero)aryl group. If the aromatic ring itself contains functional groups (e.g., halides, nitro groups, or methoxy (B1213986) groups), these can be subjected to a wide range of standard organic transformations. For instance, palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira couplings) can be employed to attach new carbon-based substituents to an aryl halide C-nucleoside. This allows for the systematic exploration of how the size, electronics, and hydrogen-bonding capacity of the side chain affect biological activity or molecular recognition.

Modified Phosphoramidite (B1245037) Derivatives for Nucleic Acid Synthesis

The incorporation of this compound into synthetic oligonucleotides is achieved using standard solid-phase phosphoramidite chemistry. This requires the chemical conversion of the this compound nucleoside analogue into its corresponding phosphoramidite derivative. nih.gov This process typically involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and reacting the 3'-hydroxyl group with a phosphitylating agent to install the reactive phosphoramidite moiety.

The resulting this compound phosphoramidite, often referred to as an "abasic" or "dSpacer" phosphoramidite, can be used in automated DNA/RNA synthesizers. nih.govglenresearch.com It allows for the site-specific introduction of a lesion that mimics an abasic site in DNA, which is a common form of DNA damage. glenresearch.com These synthetic oligonucleotides are crucial tools for studying DNA repair mechanisms and the structural consequences of abasic sites on DNA duplex stability.

The table below details common phosphoramidite derivatives used in nucleic acid synthesis, including the abasic analogue derived from this compound.

| Phosphoramidite Derivative | Key Feature | Application in Synthesis | Reference |

| This compound phosphoramidite (dSpacer) | Lacks both a nucleobase and a 2'-hydroxyl group | Mimics abasic sites in DNA/RNA; used in DNA damage and repair studies | nih.govglenresearch.com |

| 2'-O-Methyl (2'-OMe) RNA Phosphoramidites | Methyl group at the 2'-position of the ribose | Increases nuclease resistance and binding affinity | libpubmedia.co.uk |

| 2'-Fluoro (2'-F) RNA Phosphoramidites | Fluorine atom at the 2'-position of the ribose | Enhances thermal stability and nuclease resistance of duplexes | libpubmedia.co.uk |

| 2'-Deoxy-2'-C-beta-methylcytidine phosphoramidite | Methyl group at the 2'-position | Analysis of nucleic acid structure and function | nih.gov |

The availability of these modified phosphoramidites, including the one derived from this compound, enables the precise chemical engineering of oligonucleotides for a wide range of therapeutic and diagnostic applications. nih.gov

Other Chemically Modified Analogues for Specific Research Applications

Beyond C-nucleosides and phosphoramidites, the this compound scaffold is a precursor for other chemically modified analogues designed for specific research purposes. These analogues are valuable for investigating the structural and functional roles of specific moieties within nucleic acids.

In the field of RNA interference (RNAi), chemically modified small interfering RNAs (siRNAs) containing this compound have been synthesized. nih.gov For instance, introducing this abasic nucleoside into the 3'-overhang regions of an siRNA was found to modulate its gene-silencing activity, demonstrating that modifications even outside the core duplex region can impact biological function. nih.gov

| Compound Class | Modification | Research Application | Reference |

| Abasic Oligonucleotides | Incorporation of this compound | Probing DNA helix stability; studying DNA repair mechanisms | rsc.org |

| Modified siRNAs | This compound in 3'-overhangs | Investigating the mechanism of RNA interference (RNAi) | nih.gov |

| Carbocyclic C-nucleosides | Replacement of the furanose oxygen with a methylene (B1212753) group | Creating nucleoside analogues with altered conformational properties | nih.gov |

These examples underscore the versatility of the this compound scaffold and related structures in developing sophisticated molecular tools to dissect complex biological processes.

Applications As Structural Probes and Mechanistic Tools in Molecular and Chemical Biology

Abasic Site Analogues in Nucleic Acid Research

Modeling Apurinic/Apyrimidinic (AP) Sites in DNA

1,2-dideoxy-D-ribofuranose is widely utilized as a stable analogue for apurinic/apyrimidinic (AP) sites in DNA. AP sites are common forms of DNA damage that arise from the spontaneous or enzymatic hydrolysis of the N-glycosidic bond, leading to the loss of a purine (B94841) or pyrimidine (B1678525) base. These sites are chemically unstable and can lead to mutations if not repaired. The use of a synthetic mimic like this compound, often referred to as a dSpacer or tetrahydrofuran (B95107) (THF) derivative in synthetic oligonucleotides, provides a chemically stable model to investigate the structural and functional consequences of these lesions. genelink.com This stability is crucial for biophysical and structural studies that would be complicated by the lability of natural AP sites. genelink.com

These synthetic abasic sites are instrumental in studying the mechanisms of DNA repair pathways, particularly base excision repair (BER), which is the primary pathway for repairing AP sites. By incorporating this compound into DNA substrates, researchers can investigate the recognition and processing of these lesions by various DNA repair enzymes.

Investigation of this compound Influence on DNA Duplex Stability

The incorporation of a this compound moiety as an abasic site significantly impacts the thermodynamic stability of a DNA duplex. The absence of a nucleobase removes the hydrogen bonding and base stacking interactions at that position, leading to a destabilization of the duplex. The extent of this destabilization is influenced by the identity of the neighboring base pairs.

Studies have shown that the introduction of an abasic site analog like this compound dramatically reduces the duplex stability, as well as the transition enthalpy and entropy. nih.gov The magnitude of these effects is often greater than what would be predicted by simple nearest-neighbor models, suggesting that the lesion disrupts the cooperative nature of DNA melting. nih.gov The thermodynamic impact is primarily attributed to the removal of the base rather than the sugar ring itself. nih.gov

| Duplex Type | Modification | ΔTm (°C) per modification | General Effect on Stability |

|---|---|---|---|

| DNA/DNA | Internal this compound | -10 to -20 | Significant destabilization |

| DNA/DNA | Terminal this compound | -5 to -10 | Moderate destabilization |

Mechanistic Studies of DNA Repair Pathways and Polymerase Interactions

Oligonucleotides containing this compound are crucial substrates for studying the mechanisms of DNA repair enzymes and the behavior of DNA polymerases when encountering an abasic site. In the context of base excision repair (BER), these stable AP site analogs allow for the detailed investigation of enzymes such as AP endonucleases, which recognize and cleave the phosphodiester backbone adjacent to the abasic site.

Furthermore, these modified oligonucleotides are used to study translesion synthesis (TLS), a cellular process where specialized DNA polymerases bypass DNA lesions like AP sites to prevent the stalling of replication forks. The use of a stable abasic site mimic enables researchers to analyze the efficiency and fidelity of nucleotide incorporation by different DNA polymerases opposite the lesion. Such studies have revealed that the identity of the polymerase and the sequence context surrounding the abasic site play significant roles in determining which nucleotide is inserted.

Role in Base Stacking Interactions in Nucleic Acid Structures

Base stacking is a fundamental force that contributes to the stability of the DNA double helix, arising from van der Waals and hydrophobic interactions between the planar aromatic rings of adjacent nucleobases. proteopedia.orgproteopedia.org The introduction of a this compound moiety, which lacks a nucleobase, creates a discontinuity in the stacking interactions within the DNA duplex. pnas.org This disruption is a primary contributor to the observed destabilization of DNA containing an abasic site. pnas.org

Integration into RNA Interference (RNAi) Studies

Chemical Modification of Small Interfering RNAs (siRNAs)

Chemical modifications are often introduced into small interfering RNAs (siRNAs) to enhance their therapeutic properties, such as stability against nucleases and reduced off-target effects. nih.gov this compound has been incorporated into siRNAs, particularly in the 3'-overhang regions.

Studies have shown that the introduction of this compound at the 3'-end of the antisense strand of an siRNA can influence its gene-silencing activity. In one study, this modification was found to reduce the knockdown effect of the siRNA. nih.gov This suggests that while the abasic modification may confer certain properties, its impact on the interaction of the siRNA with the RNA-induced silencing complex (RISC) and the subsequent target mRNA cleavage must be carefully evaluated. The use of such modifications provides insights into the structural requirements for optimal siRNA function.

| siRNA Component | Modification Position | Observed Effect on Knockdown Activity |

|---|---|---|

| Antisense Strand | 3'-overhang | Reduced |

Assessment of siRNA Knockdown Efficacy and Nuclease Resistance in Research Models

The stability and efficacy of small interfering RNAs (siRNAs) are paramount for their therapeutic potential. Chemical modifications are frequently introduced to enhance resistance to degradation by cellular nucleases. genelink.comsynoligo.com The incorporation of abasic nucleosides like 1-deoxy-D-ribofuranose into the 3'-overhang region of siRNAs has been shown to confer moderate resistance to nucleases while maintaining a desirable gene knockdown effect. nih.gov

However, the position of the modification is critical. Research involving the synthesis of siRNAs with this compound (referred to as dR(H)) at the 3'-overhangs revealed that its placement at the 3'-end of the antisense strand specifically led to a reduction in the siRNA's gene knockdown effect. nih.gov This highlights the sensitivity of the RNA interference (RNAi) machinery to modifications in the antisense strand, which guides the recognition and cleavage of the target mRNA. While many 2'-ribose modifications, such as 2'-O-methyl (2'O-Me) and 2'-fluoro (2'F), are often used to enhance stability and are generally well-tolerated, the complete absence of a base at a critical position can negatively impact activity. nih.govmdpi.com

| Modification | Position in siRNA | Observed Effect on Nuclease Resistance | Observed Effect on Knockdown Efficacy | Source |

|---|---|---|---|---|

| 1-deoxy-D-ribofuranose | 3'-overhang region | Moderate resistance | Desirable knockdown effect | nih.gov |

| This compound (dR(H)) | 3'-end of antisense strand | Not specified | Reduced knockdown effect | nih.gov |

Mechanistic Enzymatic Studies

Information on the direct characterization of this compound as a substrate or inhibitor for glycosidases is not detailed in the available research. Glycoside hydrolases are typically specific for glycosidic bonds involving hydroxyl-rich sugar moieties, and the deoxy nature of this compound may preclude it from acting as a typical substrate for these enzymes.

The study of nucleoside phosphorylases, enzymes crucial for nucleoside metabolism, benefits from the use of modified substrates. An efficient method for the synthesis of 2-deoxy-α-D-ribose 1-phosphate involves the enzymatic phosphorolysis of a modified nucleoside, 7-methyl-2'-deoxyguanosine, by purine nucleoside phosphorylase. nih.gov This process demonstrates that the enzyme can recognize and process a deoxyribose substrate. By using analogs like this compound, which lack both the 2'-hydroxyl group and the nucleobase, researchers can dissect the specific structural requirements for enzyme binding and catalysis. The inability of an enzyme to process such a stripped-down analog would indicate the essential role of the absent functional groups for its catalytic mechanism.

Development of Advanced Functional Probes and Biosensors

In the design of oligonucleotide probes and sensors, it is often necessary to incorporate functional molecules like fluorophores and quenchers at precise locations. This compound is commercially utilized as a stable abasic site mimic, often referred to as a "dSpacer". idtdna.com This modification can be inserted internally or at the ends of an oligonucleotide. Its purpose is to create a space within the sequence without introducing a base that could interfere with hybridization or generate a fluorescent signal. The 2-deoxyribose framework is ideal for creating these linkers, as it allows for the easy attachment of reactive groups for conjugating other molecules and can be incorporated using standard solid-phase oligonucleotide synthesis. nih.gov The small, nucleoside-like size of the dSpacer is particularly suitable for the introduction of local probes, such as fluorescent–quencher pairs, where precise distance control is critical for sensor function. nih.gov

This compound serves as a chemically stable analog of an apurinic/apyrimidinic (AP) site, one of the most common forms of DNA damage. idtdna.comnih.gov AP sites are intermediates in the base excision repair (BER) pathway and can stall DNA replication. nih.gov By incorporating a stable dSpacer into a DNA duplex, researchers can study the interactions of DNA polymerases and DNA repair enzymes with these lesions without the complication of the chemical instability of a natural AP site. idtdna.comnih.gov

Studies have shown that DNA polymerases often stall or misincorporate nucleotides when encountering an abasic site. For example, when encountering a clickable abasic site analog, the Klenow fragment of DNA polymerase I preferentially incorporates a dAMP nucleotide opposite the lesion. nih.gov Similarly, the bacteriophage RB69 polymerase, a model for human replicative polymerases, also incorporates dAMP, and to a lesser extent dGMP, opposite the analog, but cannot extend the chain further, indicating the lesion blocks replication. nih.gov These studies are crucial for understanding how cells tolerate and repair DNA damage. The use of this compound as a probe helps to elucidate the mechanisms by which proteins recognize the absence of a base and the structural distortion it causes in the DNA helix.

| DNA Polymerase | Type/Model System | Activity at Abasic Site Analog | Preferential Nucleotide Insertion | Source |

|---|---|---|---|---|

| Klenow Fragment (Pol I) | Bacterial Repair/Replication | Lesion bypass is blocked | dAMP | nih.gov |

| RB69 Polymerase | Phage (Model for human B-family) | Lesion bypass is blocked | dAMP (major), dGMP (minor) | nih.gov |

Broader Implications in Chemical Synthesis and Biochemical Systems Research Excluding Clinical/safety

Role as Intermediates in Complex Organic Synthesis

The inherent chirality and dense functionality of carbohydrates make them valuable starting materials, or "chiral pools," for the stereoselective synthesis of complex organic molecules. elsevierpure.comrroij.com 2-Deoxy-D-ribose, the parent sugar of 1,2-dideoxy-D-ribofuranose, serves as a key building block in this context.

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity. wikipedia.orgnih.gov Their complex stereochemistry necessitates intricate synthetic routes, often leveraging chiral precursors. nih.gov 2-Deoxy-D-ribose has been successfully utilized as a starting material for the synthesis of thienamycin, the first discovered carbapenem (B1253116) antibiotic. scispace.comnih.gov

A notable synthetic strategy involves transforming 2-deoxy-D-ribose into a partially protected, five-membered cyclic nitrone. scispace.com This key intermediate then undergoes a Kinugasa reaction with a terminal acetylene (B1199291) derived from D-lactic acid. scispace.com The reaction creates the crucial β-lactam ring and sets the stereochemistry of the carbapenam (B8450946) scaffold. scispace.com Further chemical modifications of the resulting carbapenam yield the N,O-protected methyl ester of thienamycin. scispace.com This approach demonstrates the utility of 2-deoxy-D-ribose in providing the chiral framework necessary for constructing these medicinally important scaffolds.

Metabolic Role and Catabolic Pathways in Model Organisms

When cells die, their DNA is degraded, releasing components that include 2-deoxy-D-ribose. nih.gov Various microorganisms have evolved pathways to utilize this sugar as a carbon and energy source.

While the most well-known pathway for deoxyribose metabolism involves phosphorylation and cleavage, recent research has uncovered novel oxidative pathways in diverse bacteria. nih.gov Genome-wide mutant fitness assays have been instrumental in identifying these alternative catabolic routes. scispace.comnih.gov

In model organisms like Pseudomonas simiae, a bacterium that lacks the canonical deoxyribose kinase and aldolase (B8822740) genes, an entirely oxidative pathway is responsible for the consumption of 2-deoxy-D-ribose. nih.gov Genetic and in-vitro studies support a proposed six-step pathway where 2-deoxy-D-ribose is first oxidized to 2-deoxy-D-ribonate, which is then further oxidized to 2-keto-3-deoxy-D-ribonate. scispace.comnih.gov This intermediate is subsequently cleaved into acetyl-CoA and glyceryl-CoA, which can then enter central metabolism. scispace.com The expression of the enzymes involved in this pathway in P. simiae is induced by the presence of either deoxyribose or deoxyribonate. scispace.com

Microorganisms employ distinct enzymatic strategies to process 2-deoxy-D-ribose. The canonical pathway involves two key enzymes: deoxyribose kinase (DeoK), which phosphorylates the sugar to 2-deoxy-D-ribose-5-phosphate, and deoxyribose-5-phosphate aldolase (DeoC), which cleaves it into acetaldehyde (B116499) and D-glyceraldehyde 3-phosphate. nih.govnih.gov

However, research has revealed that this is not the only route. In bacteria such as Paraburkholderia bryophila and Burkholderia phytofirmans, the oxidative pathway described above operates in parallel with the traditional kinase/aldolase pathway. nih.gov In these organisms, genes for both pathways were found to be crucial for the effective utilization of deoxyribose. nih.gov In contrast, Klebsiella michiganensis possesses an analogous oxidative pathway that utilizes acyl-CoA intermediates to process deoxyribonate, though it does not use this pathway for deoxyribose itself. scispace.com This diversity highlights the metabolic adaptability of bacteria in utilizing products of DNA degradation.

The table below summarizes the key enzymes and pathways involved in the utilization of 2-deoxy-D-ribose in different microorganisms.

| Pathway | Key Enzyme(s) | Function | Model Organism(s) | Reference |

| Canonical Pathway | Deoxyribose kinase (DeoK) | Phosphorylates 2-deoxy-D-ribose to 2-deoxy-D-ribose-5-phosphate. | Escherichia coli | nih.gov |

| Deoxyribose-5-phosphate aldolase (DeoC) | Cleaves 2-deoxy-D-ribose-5-phosphate into acetaldehyde and glyceraldehyde-3-phosphate. | Escherichia coli | nih.govnih.gov | |

| Oxidative Pathway | Deoxyribose dehydrogenase | Oxidizes 2-deoxy-D-ribose to 2-deoxy-D-ribonate. | Pseudomonas simiae | scispace.com |

| Deoxyribonate dehydrogenase | Oxidizes 2-deoxy-D-ribonate to 2-keto-3-deoxy-D-ribonate. | P. simiae, P. bryophila, B. phytofirmans | nih.gov | |

| β-keto acid cleavage enzyme | Cleaves 2-keto-3-deoxy-D-ribonate into acetyl-CoA and glyceryl-CoA. | P. simiae, P. bryophila, B. phytofirmans | nih.gov |

Future Directions and Emerging Research Avenues for 1,2 Dideoxy D Ribofuranose

Advancements in High-Throughput and Green Synthetic Methodologies

The development of more efficient and environmentally sustainable methods for synthesizing 1,2-dideoxy-D-ribofuranose is a primary focus of ongoing research. Traditional multi-step syntheses are often resource-intensive, prompting a shift towards greener alternatives and high-throughput approaches.

Key Research Thrusts:

Biocatalytic Methods: Researchers are exploring enzymatic reactions to replace harsh chemical reagents. Biocatalytic procedures offer high selectivity and operate under mild conditions, reducing energy consumption and hazardous waste. tandfonline.com

Flow Chemistry: Continuous flow synthesis presents an opportunity for high-throughput production. This methodology allows for precise control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Atom Economy: Modern synthetic strategies aim to maximize the incorporation of starting materials into the final product. A notable advancement is a practical and reliable method that synthesizes the compound via the elimination of a nucleobase from thymidine, which is more efficient than some earlier routes starting from 2-deoxy-D-ribose. tandfonline.comnih.gov

| Synthetic Approach | Starting Material | Key Advantage | Research Focus |

| Nucleobase Elimination | Thymidine | Practical and reliable for producing the phosphoramidite (B1245037) derivative needed for oligonucleotide synthesis. tandfonline.comnih.gov | Optimization for large-scale production. |

| Biocatalysis | Readily available sugars | High stereoselectivity, reduced use of protecting groups, and milder reaction conditions. tandfonline.com | Discovery of novel enzymes and process optimization. |

| Reduction of Furanosyl Derivatives | 2-deoxy-D-ribose | Direct approach to the core sugar structure. | Overcoming challenges like the need for excess ion exchange resins. tandfonline.com |

Design of Novel Architectures for Nucleic Acid Engineering

The unique structure of this compound makes it an invaluable building block for creating synthetic nucleic acid structures with tailored properties. Its primary role is to act as a stable mimic of an abasic (AP) site.

Applications in Nucleic Acid Design:

Probing DNA-Protein Interactions: Oligonucleotides containing this compound are synthesized to study DNA repair mechanisms by mimicking the damage that repair enzymes recognize. tandfonline.com

Modulating siRNA Activity: The introduction of this compound into the 3'-overhang regions of small interfering RNAs (siRNAs) has been shown to modulate their gene-silencing activity. tandfonline.comnih.gov For instance, placing it at the 3'-end of the antisense strand can reduce the siRNA's knockdown effect, providing a tool for fine-tuning RNA interference. tandfonline.comnih.gov

Creating Hydrophobic Pockets: An AP site containing this abasic nucleoside can form a distinct hydrophobic binding pocket within a DNA duplex, a feature that can be exploited for developing molecular sensors and probes. tandfonline.com

Spacers in Functional Probes: The compound serves as a non-fluorescent spacer in the design of oligodeoxy-fluoroside sensors, allowing for precise control over the positioning of fluorescent reporters. tandfonline.com

| Application Area | Function of this compound | Research Objective |

| RNA Interference (RNAi) | Modification of siRNA 3'-overhangs. nih.gov | To study and control the gene knockdown efficiency of siRNA. tandfonline.comnih.gov |

| DNA Repair Studies | Stable mimic of an apurinic/apyrimidinic (AP) site. tandfonline.com | To investigate the mechanisms of DNA repair enzymes. |

| Molecular Probes | Non-fluorescent spacer and creator of a hydrophobic binding pocket. tandfonline.com | To design novel sensors for detecting specific molecular interactions. |

| DNA Helix Stability | Introduction of a non-stacking unit. rsc.org | To investigate factors affecting DNA stability, particularly base-stacking interactions. rsc.org |

Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Characterization

A deeper understanding of the conformational dynamics and electronic structure of this compound is crucial for predicting its behavior in complex systems. The integration of advanced experimental and theoretical methods provides a comprehensive picture of the molecule.

Synergistic Characterization Methods:

Spectroscopy: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation in solution. Techniques like 1H and 13C NMR are used to confirm the identity and purity of synthetic intermediates and the final compound.

Mass Spectrometry: Techniques such as MALDI-TOF are employed to verify the correct mass of oligonucleotides that have been modified with this compound, confirming its successful incorporation. acs.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to complement experimental data. acs.org These approaches can predict the molecule's stable conformations, vibrational frequencies, and electronic properties, offering insights that are difficult to obtain through experiments alone. acs.org For related furanoside systems, computational models help in assigning vibrational features observed in infrared and Raman spectroscopy. acs.org

| Technique | Type of Data Obtained | Purpose in Research |

| NMR Spectroscopy | Chemical shifts, coupling constants | Elucidation of molecular structure and conformation in solution. |

| Mass Spectrometry | Mass-to-charge ratio | Confirmation of molecular weight and successful incorporation into oligonucleotides. acs.org |

| Density Functional Theory (DFT) | Optimized geometry, energy landscape, vibrational frequencies | Prediction of molecular properties and interpretation of spectroscopic data. acs.org |

| X-ray Crystallography | Solid-state crystal structure | Precise determination of bond lengths, bond angles, and packing in the solid state. |

Exploration of Undiscovered Biochemical and Material Science Applications (Non-Clinical)

Beyond its established role in studying nucleic acids, the unique properties of this compound open doors to new applications in biochemistry and material science.

Emerging Research Avenues:

Bioconjugation and Surface Functionalization: The synthesis of derivatives with reactive linkers, such as amino or thiol groups, enables the covalent attachment of this compound to other molecules or solid supports. acs.org This could be used to functionalize surfaces for specific biomolecular recognition or to create novel bioconjugates.

DNA-Based Nanotechnology: As a programmable building block, DNA is used to create complex nanostructures. Incorporating this compound could introduce specific kinks, flexible joints, or recognition sites into these structures, allowing for more complex and functional designs.

Development of Novel Affinity Materials: The hydrophobic pocket created by this abasic site mimic could be used as a binding site in the design of new affinity columns or materials for selectively capturing small molecules from complex mixtures.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,2-dideoxy-D-ribofuranose, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically begins with 2-deoxy-D-ribose as a precursor. A four-step procedure involving hydroxyl group protection (e.g., tert-butyldimethylsilyl [TBS] groups) and selective deoxygenation is widely used . Optimization requires monitoring reaction conditions (temperature, catalyst concentration) and using anhydrous solvents to minimize side reactions. Yields can be improved via iterative purification (e.g., flash chromatography) and spectroscopic validation (¹H/¹³C NMR) at each step .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are critical. For example, HRMS analysis of a TBS-protected derivative confirmed the molecular ion peak at m/z 732.3136 [M+H]⁺, aligning with theoretical calculations . Additionally, InChI codes (e.g., for adamantane-conjugated analogs) provide standardized identifiers for cross-referencing structural databases .

Q. What stability challenges arise during storage or handling of this compound, and how can they be mitigated?

- Methodological Answer : The compound’s stability is sensitive to moisture and oxidation. Storage under inert gas (argon) at -20°C in anhydrous solvents (e.g., THF) is recommended. Thermal stability assays (20–90°C at 0.4°C/min) can identify decomposition thresholds, while periodic NMR checks ensure batch consistency .

Advanced Research Questions

Q. How should experimental designs be structured to investigate this compound in nucleic acid analog synthesis?

- Methodological Answer : Use a modular approach:

- Step 1 : Functionalize the 3- or 5-position with bioorthogonal groups (e.g., amino or azide) for conjugation .

- Step 2 : Incorporate the modified sugar into oligonucleotides via phosphoramidite chemistry, monitoring coupling efficiency via trityl assays .

- Step 3 : Validate hybridization kinetics using thermal denaturation studies (ΔTm analysis) compared to unmodified DNA .

Q. How can contradictions in reported data on this compound reactivity be resolved?

- Methodological Answer : Discrepancies (e.g., solvent-dependent oxidation rates) require cross-validation:

- Approach 1 : Replicate experiments under standardized conditions (e.g., controlled humidity, solvent purity).

- Approach 2 : Use multiple analytical techniques (e.g., HPLC-MS, UV-Vis kinetics) to compare results .

- Approach 3 : Apply computational modeling (DFT) to predict reactivity trends and identify experimental outliers .

Q. What novel applications exist for this compound in bioconjugation or drug delivery systems?

- Methodological Answer : Recent studies highlight its use in Catch and Release DNA Decoy (CRDD) technology:

- Application : Conjugate the sugar with pyrimidine mimics to create non-hydrolyzable DNA analogs for viral inhibition .

- Method : Functionalize the 5-OH group with adamantane carboxylates (via esterification) to enhance lipid bilayer penetration .

- Validation : Test cellular uptake efficiency using fluorescence-labeled derivatives and confocal microscopy .

Q. How can researchers address challenges in regioselective modification of this compound for antiviral agents?

- Methodological Answer : Focus on protecting group strategies:

- Strategy 1 : Use isopropylidene groups to block 1,2-hydroxyls, enabling selective acetylation or purine conjugation at the 3- or 5-positions .

- Strategy 2 : Employ enzymatic catalysis (e.g., lipases) for stereoselective acylation, reducing racemization risks .

- Evaluation : Compare in vitro antiviral activity (e.g., IC₅₀ values) of derivatives against ribavirin or other nucleoside analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.